Superior Mitochondrial Respiratory Chain Inhibition of CMPF Versus Indoxyl Sulfate: Direct Toxicity Comparison
In a direct head-to-head comparison assessing mitochondrial respiration inhibition, CMPF demonstrated substantially greater toxic potency than indoxyl sulfate (IS). CMPF at 50 μg/mL—a concentration comparable to serum levels in uremic patients on regular hemodialysis—produced dose-dependent inhibition of NADH-linked mitochondrial state 3 respiration [1]. Under identical experimental conditions, indoxyl sulfate exhibited much weaker inhibition of mitochondrial respiration compared to CMPF [2]. This differential toxicity profile establishes CMPF as the more potent mitochondrial toxin among these two albumin-bound uremic solutes.
| Evidence Dimension | Inhibition of NADH-linked mitochondrial state 3 respiration |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed at 50 μg/mL (comparable to uremic patient serum levels) |
| Comparator Or Baseline | Indoxyl sulfate (IS) — much weaker inhibition |
| Quantified Difference | CMPF > IS (qualitative potency ranking; quantitative IC50 values not reported in source) |
| Conditions | Mitochondrial respiration assay in the presence of serum albumin; NADH-linked state 3 respiration measurement |
Why This Matters
For researchers investigating uremic toxin-mediated mitochondrial dysfunction, CMPF offers significantly greater assay sensitivity and toxicological relevance than indoxyl sulfate, justifying its selection as the preferred standard for mitochondrial toxicity studies in chronic kidney disease.
- [1] Inhibitory effect of furancarboxylic acid, a protein-bound uremic toxin, on mitochondrial respiration. Japanese Journal of Nephrology. CiNii Research. View Source
- [2] Niwa T, et al. Inhibitory effect of furancarboxylic acid on mitochondrial respiration: comparison with indoxyl sulfate. Nephron. Related studies on uremic toxin mitochondrial toxicity. View Source
